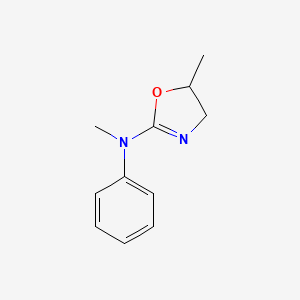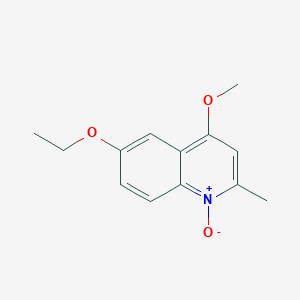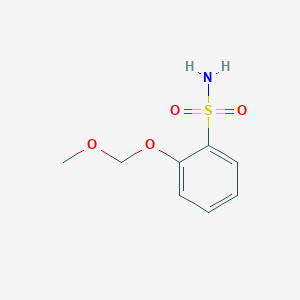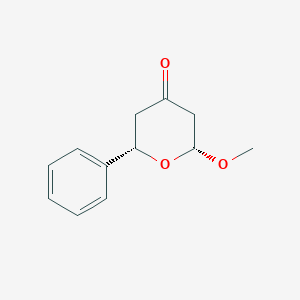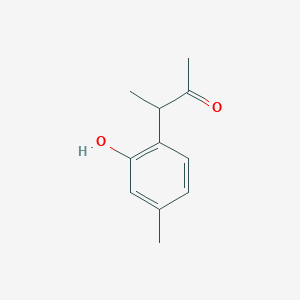
3-(2-Hydroxy-4-methylphenyl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxy-4-methylphenyl)butan-2-one is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.2277 g/mol . It is known for its pleasant, mild, warm, and creamy sweet aroma, which occurs naturally in various substances such as honey, wine, sherry, apple cider, and wisteria flowers . This compound is also referred to as an odorant due to its distinctive fragrance properties.
准备方法
The synthesis of 3-(2-Hydroxy-4-methylphenyl)butan-2-one can be achieved through various methods. One common synthetic route involves the asymmetric epoxidation of 1-phenyl-3-buten-2-one followed by hydrogenolysis . The epoxidation is typically carried out using a chiral La-BINOL complex as the catalyst and t-butyl hydroperoxide as the oxidant. The resultant optically active epoxyketone is then reduced in the presence of palladium on carbon (Pd/C) and hydrogen (H2) to produce the desired compound .
化学反应分析
3-(2-Hydroxy-4-methylphenyl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in free radical bromination at the benzylic position using N-bromosuccinimide (NBS) as the reagent . This reaction typically results in the formation of brominated products. Additionally, the compound can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively . These reactions are often carried out under acidic conditions to facilitate the formation of the desired products.
科学研究应用
3-(2-Hydroxy-4-methylphenyl)butan-2-one has a wide range of scientific research applications. In chemistry, it is used as a chiral odorant for studying the sensory properties of stereoisomers . In biology, it serves as a biomarker for thyme honey and is used in the analysis of volatile compounds in various natural products . In the medical field, the compound’s pleasant aroma makes it a valuable ingredient in the formulation of fragrances and flavorings .
作用机制
The mechanism of action of 3-(2-Hydroxy-4-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For example, it can undergo nucleophilic substitution reactions at the benzylic position, which are facilitated by the resonance stabilization of the benzylic carbocation . This stabilization allows for the formation of various substitution products under appropriate reaction conditions. Additionally, the compound’s ability to form oximes and hydrazones through reactions with hydroxylamine and hydrazine highlights its reactivity towards nucleophiles .
相似化合物的比较
Zingerone, for instance, is a pharmacologically active compound found in dry ginger and is known for its antioxidant and anti-inflammatory properties . Both compounds share similar structural features, such as the presence of a hydroxyphenyl group, but differ in their specific functional groups and biological activities. The unique aroma and flavor properties of 3-(2-Hydroxy-4-methylphenyl)butan-2-one set it apart from these similar compounds, making it a valuable ingredient in the fragrance and flavor industries.
属性
CAS 编号 |
83810-64-4 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
3-(2-hydroxy-4-methylphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O2/c1-7-4-5-10(11(13)6-7)8(2)9(3)12/h4-6,8,13H,1-3H3 |
InChI 键 |
YWKYLGVKGIAHDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)C(=O)C)O |
熔点 |
67 - 68 °C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-](/img/structure/B14426187.png)
![[Methyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14426202.png)
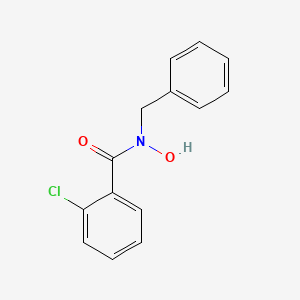


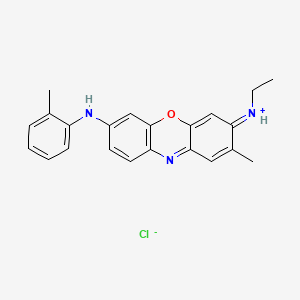
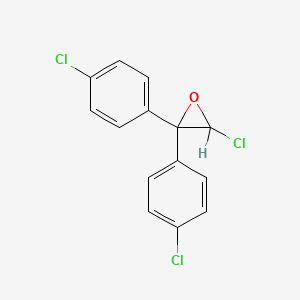
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate](/img/structure/B14426232.png)
